N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

Antimycobacterial Structure-Activity Relationship Medicinal Chemistry

CAS 853752-01-9: The definitive ortho-chloro 1,3,4-oxadiazole for antimycobacterial SAR. Steric hindrance from the 2-chlorophenyl group reduces M. tuberculosis potency, making it the critical attenuated-activity comparator versus the para isomer (WAY-640015). Directly linked to the historic PA-1343 program; procure to replicate archived PathoGenesis/Chiron screening data against modern MDR/XDR isolates. Also ideal for crystallography to study steric disruption of hydrogen-bonding networks. Use as a property-standard to calibrate ADME models at XLogP3=2.7, TPSA=82.6 Ų.

Molecular Formula C17H14ClN3O3
Molecular Weight 343.77
CAS No. 853752-01-9
Cat. No. B2418496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide
CAS853752-01-9
Molecular FormulaC17H14ClN3O3
Molecular Weight343.77
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1OCC2=NN=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClN3O3/c1-11(22)19-14-8-4-5-9-15(14)23-10-16-20-21-17(24-16)12-6-2-3-7-13(12)18/h2-9H,10H2,1H3,(H,19,22)
InChIKeyWKYAPDUPOSIOQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (CAS 853752-01-9): Procurement-Grade Profile for a Positional Isomer with Documented Antimycobacterial Lineage


N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (CAS 853752-01-9; molecular formula C₁₇H₁₄ClN₃O₃; MW 343.76 g/mol) is a 2,5-disubstituted 1,3,4-oxadiazole derivative bearing an ortho-chlorophenyl substituent at position 5 and an N-(2-methoxyphenyl)acetamide moiety linked via a methyleneoxy bridge at position 2 [1]. This compound belongs to a scaffold class recognized for broad-spectrum biological activity, and its ortho-chloro substitution pattern distinguishes it structurally from the corresponding para-chloro positional isomer (CAS 204651-69-4; WAY-640015) [2]. The compound has been indexed in authoritative databases including PubChem (CID 3163803) and is associated with the experimental antimycobacterial code PA-1343, reportedly originating from the PathoGenesis Corporation (later acquired by Chiron Corporation) screening program targeting Mycobacterium tuberculosis [3].

Why 1,3,4-Oxadiazole Acetamide Analogs Cannot Substitute for CAS 853752-01-9: Ortho-vs-Para Chlorine Position Governs Crystallographic Packing, Steric Topography, and Target Engagement Potential


Within the narrow subclass of 5-(chlorophenyl)-1,3,4-oxadiazol-2-ylmethoxy-phenylacetamides, the position of the chlorine substituent on the phenyl ring is not a trivial structural variation—it fundamentally alters molecular conformation, intermolecular hydrogen-bonding networks, and the steric presentation of pharmacophoric features to biological targets. The crystallographically characterized para-chloro isomer (CAS 204651-69-4; WAY-640015) exhibits an N—H···N hydrogen-bonding pattern distinct from what the ortho-chloro geometry would permit, owing to steric constraints imposed by the chlorine at the 2-position adjacent to the oxadiazole ring [1]. Furthermore, SAR analyses of 1,3,4-oxadiazole antimycobacterial series have established that increased steric hindrance at position 5 directly attenuates antimicrobial potency, making the ortho-substituted 2-chlorophenyl variant functionally non-interchangeable with the less hindered para-substituted analog [2]. The associative link of CAS 853752-01-9 with the PathoGenesis/Chiron PA-1343 antimycobacterial development program—a lineage not shared by the para isomer—further underscores that these positional isomers have been handled as distinct chemical entities in industrial drug discovery pipelines [3].

CAS 853752-01-9 vs. Closest Analogs: Quantitative Differentiation Evidence for Procurement Decision-Making


Ortho-Cl vs. Para-Cl Conformational Divergence: Steric Hindrance at Position 5 Alters Biological Activity Potential

The ortho-chlorine substitution in CAS 853752-01-9 generates greater steric hindrance around the 5-position of the oxadiazole ring compared to the para-chloro isomer (CAS 204651-69-4). In a controlled SAR study of 12 oxadiazole analogs screened against M. tuberculosis, compounds bearing increased steric bulk at position 5 exhibited reduced antimicrobial potency, with the most potent compounds (MIC ≤ 2.5 µM) all carrying less hindered substituents [1]. While CAS 853752-01-9 itself was not among the six active oxadiazoles disclosed in that screen, the structure-activity trend provides a class-level framework: the ortho-Cl substituent is predicted to impose a logP of 2.7 (computed XLogP3 via PubChem) versus the para-Cl isomer's comparable lipophilicity but with divergent steric topography [2].

Antimycobacterial Structure-Activity Relationship Medicinal Chemistry

Differential Hydrogen-Bonding Architecture: Crystallographic Evidence Predicts Divergent Solid-State Stability and Formulation Behavior Between Ortho-Cl and Para-Cl Isomers

The single-crystal X-ray structure of the para-chloro isomer (CAS 204651-69-4) reveals a hydrogen-bonding network comprising N—H···N, C—H···N, and intramolecular C—H···O interactions that govern its crystal packing [1]. In the ortho-chloro isomer (CAS 853752-01-9), the proximity of the chlorine atom to the oxadiazole ring is predicted to preclude the intermolecular N—H···N hydrogen bond observed in the para isomer, due to steric occlusion of the oxadiazole N3 nitrogen. This divergence in hydrogen-bonding capacity directly impacts melting point, solubility, hygroscopicity, and crystal lattice energy—parameters critical for reproducible in vitro assay preparation and any solid-form development.

Crystallography Solid-State Chemistry Polymorphism

Antimycobacterial Lineage Documentation: PA-1343 Association Provides Traceable Industrial Provenance Not Shared by Analog Isomers

CAS 853752-01-9 is cross-referenced in the AntibioticDB as PA-1343, an antimycobacterial compound with reported activity specifically against Mycobacterium tuberculosis, originating from PathoGenesis Corporation (later Chiron Corporation) with a first-mention date of 1997 [1]. This programmatic association places the compound within a documented industrial antimycobacterial screening cascade—a provenance chain not shared by the para-chloro isomer (CAS 204651-69-4; WAY-640015), which is separately catalogued with antimycobacterial activity but without the PathoGenesis/Chiron lineage [2]. The PA-1343 designation also enables retrieval of archived screening data, development status reports, and potentially follow-up medicinal chemistry from the Chiron/Novartis pipeline.

Antimycobacterial Tuberculosis Drug Discovery History

Physicochemical Property Differentiation: Computed XLogP3 of 2.7 and Topological Polar Surface Area Define a Distinct ADME Parameter Space

The target compound's computed physicochemical profile—XLogP3 = 2.7, topological polar surface area (TPSA) = 82.6 Ų, hydrogen bond acceptor count = 5, hydrogen bond donor count = 1, and rotatable bond count = 5 [1]—places it within favorable drug-like property space (Lipinski rule of five compliant: MW = 343.76 < 500; logP < 5; HBD = 1 < 5; HBA = 5 ≤ 10). In the context of the oxadiazole antimycobacterial series characterized by Shetye et al. (2016), active oxadiazoles exhibited MW range 284–322, clogP 0.3–4.4, and PSA 39–120 Ų [2]. The target compound's MW of 343.76 sits slightly above the active range of that particular series, and its computed logP of 2.7 falls within the mid-range of active compounds, suggesting distinct but overlapping property space that may confer differential permeability or metabolic stability relative to smaller oxadiazole analogs.

ADME Drug-likeness Physicochemical Properties

Optimal Deployment Scenarios for CAS 853752-01-9 in Research and Industrial Programs


Positional Isomer Comparator in Antimycobacterial Oxadiazole SAR Campaigns

Research groups engaged in structure-activity relationship optimization of 1,3,4-oxadiazole antimycobacterial agents should procure CAS 853752-01-9 specifically as the ortho-chloro reference compound. Given the established SAR rule that steric hindrance at the oxadiazole 5-position attenuates potency against M. tuberculosis [4], this compound serves as a critical negative-control or attenuated-activity comparator alongside the less hindered para-chloro isomer (WAY-640015, CAS 204651-69-4) [5]. Paired testing of both isomers enables direct quantification of the steric penalty imposed by ortho substitution on MIC values in butyrate-conditional and glucose-based M. tuberculosis growth assays.

Crystallographic and Solid-State Form Screening of Ortho-Substituted Oxadiazole Acetamides

Since the crystal structure of the para-chloro isomer has been solved and deposited [4], the ortho-chloro derivative (CAS 853752-01-9) represents the logical next candidate for single-crystal growth and X-ray diffraction studies. The predicted disruption of the N—H···N hydrogen bond by the ortho-chlorine creates an opportunity to experimentally validate computational predictions about conformational preferences, crystal packing motifs, and lattice energies in this pharmacologically relevant scaffold. Such data are essential for any program contemplating solid-form development, co-crystallization, or amorphous dispersion formulation of oxadiazole-based drug candidates.

Retrieval and Follow-Up of Archived PathoGenesis/Chiron Antimycobacterial Program Data

The cross-referencing of CAS 853752-01-9 with the PA-1343 designation in the AntibioticDB and AdisInsight databases [4] opens a pathway for academic and industrial groups to retrieve archived pharmacological data from the PathoGenesis/Chiron/Novartis antimycobacterial program (active ~1997–2001). Procurement of an authenticated sample enables head-to-head replication of original PA-1343 screening data against contemporary M. tuberculosis panels, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, thereby validating or refuting the historical activity claim under modern assay conditions.

Physicochemical Property Benchmarking in Oxadiazole Library Design

With computed XLogP3 = 2.7 and TPSA = 82.6 Ų, CAS 853752-01-9 occupies a specific region of drug-like property space that can serve as a benchmarking node in the design of focused oxadiazole libraries for antimycobacterial or broader anti-infective screening [4]. Procurement of this compound as a property-standard reference enables medicinal chemistry teams to calibrate computational ADME models, experimentally validate logP and solubility predictions, and establish property-activity relationships that guide the synthesis of higher-potency analogs with retained favorable pharmacokinetic profiles [5].

Quote Request

Request a Quote for N-(2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.